2-Methylisonicotinic acid hydrazide

CAS No.: 3758-59-6

Cat. No.: VC3821010

Molecular Formula: C7H9N3O

Molecular Weight: 151.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3758-59-6 |

|---|---|

| Molecular Formula | C7H9N3O |

| Molecular Weight | 151.17 g/mol |

| IUPAC Name | 2-methylpyridine-4-carbohydrazide |

| Standard InChI | InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |

| Standard InChI Key | XHPATTUCUMRIEX-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=C1)C(=O)NN |

| Canonical SMILES | CC1=NC=CC(=C1)C(=O)NN |

Introduction

Chemical Structure and Physicochemical Properties

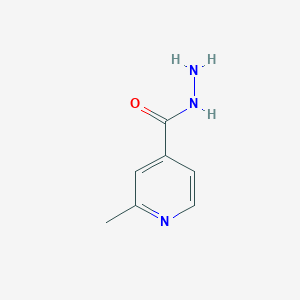

2-Methylisonicotinic acid hydrazide features a pyridine ring substituted with a methyl group at the 2-position and a hydrazide (-CONHNH₂) moiety at the 4-position (Figure 1). This configuration is critical for its biological activity, as modifications to the hydrazide group or pyridine ring often result in diminished potency .

Spectroscopic Characterization

Key spectroscopic data from nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) confirm its structure:

-

¹H NMR (CDCl₃): δ 8.60 (dd, J = 5.4, 2.5 Hz, 1H), 7.82–7.79 (m, 1H), 7.48 (s, 1H), 7.36 (d, J = 5.1 Hz, 1H), 2.61 (s, 3H) .

-

¹³C NMR (CDCl₃): δ 167.0 (C=O), 159.8 (C-N), 150.0 (aromatic), 140.2 (aromatic), 120.5 (aromatic), 117.7 (aromatic), 24.4 (CH₃) .

-

IR (cm⁻¹): 1536 (C=N), 1610 (C=O), 1654 (N-H), 2859–3274 (aliphatic and aromatic C-H) .

The compound crystallizes as a white solid with a melting point of 109°C and an Rₕ value of 0.42 in 95:5 CH₂Cl₂–MeOH .

Synthesis and Industrial-Scale Production

Laboratory-Scale Synthesis

The primary synthesis route involves condensing 2-methylisonicotinic acid with hydrazine hydrate in dimethylformamide (DMF), yielding 96% pure product :

This method is favored for its simplicity and high yield, though it requires careful control of reaction conditions to avoid byproducts.

Patent-Derived Industrial Methods

A patented approach utilizes 2-picoline as the starting material, employing trichloroisocyanurate (TCCA) as a chlorinating agent and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst for oxidation (Figure 2) :

-

Chlorination:

-

Hydrolysis:

-

Oxidation:

This method emphasizes scalability, with dichloromethane and sodium hypochlorite enabling cost-effective production .

Table 1: Comparison of Synthesis Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Starting Material | 2-Methylisonicotinic acid | 2-Picoline |

| Catalyst | None | TEMPO |

| Yield | 96% | 90–95% |

| Scale | Gram-scale | Kilogram-scale |

| Cost | Moderate | Low |

Biological Activity and Mechanism of Action

Antimycobacterial Activity

2-Methylisonicotinic acid hydrazide exhibits potent activity against M. tuberculosis strains, with minimum inhibitory concentrations (MICs) of 0.03–0.1 μg/mL, comparable to INH . Notably, it remains inactive against gram-positive, gram-negative, and non-tuberculous mycobacteria (MICs >64 μg/mL), highlighting its selective targeting of the M. tuberculosis complex .

Structure-Activity Relationships (SAR)

-

Hydrazide Moiety: Removal or modification (e.g., conversion to hydrazones) abolishes activity, underscoring its indispensability .

-

Pyridine Substitution:

Table 2: SAR of Pyridine Substitutions

| Compound | Substitution | MIC (μg/mL) | Activity Relative to INH |

|---|---|---|---|

| INH | None | 0.03–0.1 | 1.0 |

| 2-Methyl-INH (9) | 2-CH₃ | 0.03–0.1 | 1.0 |

| 3-Methyl-INH (8) | 3-CH₃ | >64 | <0.01 |

| 2-Fluoro-INH (11) | 2-F | 1.5 | 0.02 |

Pharmacological Applications

Antitubercular Therapy

The compound’s narrow spectrum and low MIC values make it a candidate for combination regimens against drug-resistant tuberculosis. Its mechanism likely involves inhibition of mycolic acid biosynthesis, similar to INH, though this requires validation .

Antioxidant and Anticholinesterase Activity

Preliminary studies suggest derivatives exhibit moderate antioxidant (IC₅₀ = 12–18 μM in DPPH assays) and anticholinesterase activity (IC₅₀ = 8–14 μM), hinting at potential applications in neurodegenerative diseases.

Recent Advances and Future Directions

Recent patents highlight innovations in scalable synthesis, such as using 1,2-dichloroethane as a solvent and TEMPO-mediated oxidations . Future research should explore:

-

Derivatization: Introducing electron-withdrawing groups to enhance bioavailability.

-

Combination Therapies: Synergy with rifampicin or bedaquiline.

-

Target Identification: Elucidating molecular targets beyond mycolic acid pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume